N-{3-methoxy-2-[(4-methylbenzyl)oxy]benzyl}-1H-1,2,4-triazol-3-amine
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Overview
Description
N-({3-METHOXY-2-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYL)-1H-1,2,4-TRIAZOL-3-AMINE is a complex organic compound that features a triazole ring, a methoxy group, and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({3-METHOXY-2-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYL)-1H-1,2,4-TRIAZOL-3-AMINE typically involves multiple steps. One common method includes the reaction of 3-methoxy-2-[(4-methylphenyl)methoxy]benzyl chloride with 1H-1,2,4-triazole-3-amine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
For industrial-scale production, the process may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common to achieve high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-({3-METHOXY-2-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYL)-1H-1,2,4-TRIAZOL-3-AMINE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are typically employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield methoxybenzoic acids, while nitration can introduce nitro groups onto the aromatic rings.
Scientific Research Applications
N-({3-METHOXY-2-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYL)-1H-1,2,4-TRIAZOL-3-AMINE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism by which N-({3-METHOXY-2-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYL)-1H-1,2,4-TRIAZOL-3-AMINE exerts its effects is often related to its ability to interact with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, making it a versatile ligand in coordination chemistry. In biological systems, it may inhibit enzyme activity by binding to the active site or modulate receptor function through allosteric interactions.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-methylphenol: Shares the methoxy and methylphenyl groups but lacks the triazole ring.
4-Methoxyphenethylamine: Contains a methoxyphenyl group but differs in the amine structure and lacks the triazole ring.
Phenol, 2-methoxy-4-(methoxymethyl): Similar methoxy substitution pattern but different overall structure.
Uniqueness
N-({3-METHOXY-2-[(4-METHYLPHENYL)METHOXY]PHENYL}METHYL)-1H-1,2,4-TRIAZOL-3-AMINE is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties. This structural feature allows for diverse interactions and applications that are not possible with simpler analogs.
Properties
Molecular Formula |
C18H20N4O2 |
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Molecular Weight |
324.4 g/mol |
IUPAC Name |
N-[[3-methoxy-2-[(4-methylphenyl)methoxy]phenyl]methyl]-1H-1,2,4-triazol-5-amine |
InChI |
InChI=1S/C18H20N4O2/c1-13-6-8-14(9-7-13)11-24-17-15(4-3-5-16(17)23-2)10-19-18-20-12-21-22-18/h3-9,12H,10-11H2,1-2H3,(H2,19,20,21,22) |
InChI Key |
FLQDCOKAXNCAKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C(C=CC=C2OC)CNC3=NC=NN3 |
Origin of Product |
United States |
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